m-PEG8-ethoxycarbonyl-N-hydroxysuccinimide ester is a specialized chemical compound that plays a significant role in bioconjugation and drug development. This compound is a derivative of polyethylene glycol, which is widely used due to its hydrophilicity and biocompatibility. The ethoxycarbonyl group enhances its reactivity, making it suitable for forming stable amide bonds with various biomolecules.
m-PEG8-ethoxycarbonyl-N-hydroxysuccinimide ester falls under the category of polyethylene glycol derivatives. It is classified as a linker molecule, specifically designed for use in bioconjugation applications, such as the synthesis of antibody-drug conjugates and PROTACs (proteolysis-targeting chimeras) .
The synthesis of m-PEG8-ethoxycarbonyl-N-hydroxysuccinimide ester typically involves the reaction of N-hydroxysuccinimide with a polyethylene glycol derivative. The general procedure includes the following steps:
Technical details regarding specific conditions such as solvents (e.g., dimethylformamide), temperatures, and reaction times can vary depending on the desired yield and purity .
The molecular structure of m-PEG8-ethoxycarbonyl-N-hydroxysuccinimide ester consists of a polyethylene glycol backbone with an ethoxycarbonyl group and an N-hydroxysuccinimide moiety attached. This structure allows for efficient conjugation to amine-containing compounds.
The molecular formula for m-PEG8-ethoxycarbonyl-N-hydroxysuccinimide ester is , and its molecular weight is approximately 397.46 g/mol. The structure can be represented as follows:
where NHS indicates the N-hydroxysuccinimide group attached to the ethoxycarbonyl.
m-PEG8-ethoxycarbonyl-N-hydroxysuccinimide ester primarily participates in amide bond formation reactions. It reacts with primary and secondary amines to form stable amides, which are crucial for creating conjugates in drug development.
The mechanism of action for m-PEG8-ethoxycarbonyl-N-hydroxysuccinimide ester involves the nucleophilic attack by an amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond. This process can be summarized as follows:
The efficiency and specificity of this reaction make it valuable in bioconjugation applications, where precise attachment of biomolecules is required .
Relevant analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the structure and purity of synthesized compounds .
m-PEG8-ethoxycarbonyl-N-hydroxysuccinimide ester has several important applications in scientific research:
The trajectory of NHS-activated polyethylene glycol linkers began in the late 20th century alongside growing recognition of PEG's protein-stabilizing properties. Early heterobifunctional PEG crosslinkers focused on simple amine-reactive succinimidyl esters (NHS) paired with thiol-reactive maleimide or vinyl sulfone groups. These first-generation reagents suffered from hydrolysis sensitivity and unpredictable conjugation efficiency due to NHS ester lability in aqueous buffers. The 1990s saw strategic incorporation of spacer groups between the NHS moiety and the PEG chain to improve reaction kinetics. Research by institutions like the Naval Medical Research Institute demonstrated how spacer chemistry could enhance targeting efficiency in biological systems [8]. By the early 2000s, ethoxycarbonyl-functionalized NHS esters emerged as superior alternatives, with the ethylene carbonate bridge providing electronic stabilization of the NHS ester carbonyl group. This innovation extended reagent half-life in physiological conditions while maintaining high reactivity toward lysine residues. The subsequent introduction of discrete-length PEGs (e.g., PEG8) replaced polydisperse PEG mixtures, enabling reproducible pharmaceutical development. These advances collectively established NHS-PEG chemistry as an indispensable platform for antibody-drug conjugates, PEGylated therapeutics, and diagnostic nanoreagents.
The ethoxycarbonyl spacer (-O-CH₂-CH₂-O-C(=O)-NH-) in m-PEG8-ethoxycarbonyl-NHS ester confers distinctive advantages over conventional alkyl or aryl NHS esters:
Electronic Modulation: The carbamate nitrogen donates electrons to the carbonyl of the NHS ester, rendering it less electrophilic than standard NHS esters but more resistant to hydrolysis. This balanced reactivity profile allows extended conjugation windows (typically 30-60 minutes) without precipitation issues common with highly reactive succinimidyl esters.
Orientation Control: Unlike simple alkyl chains, the ethoxycarbonyl group's semi-rigid structure positions the NHS ester at a fixed distance from the PEG chain. This spatial arrangement minimizes undesired back-folding or self-quenching during biomolecule attachment. Nuclear magnetic resonance studies confirm this spacer maintains an extended conformation in both organic and aqueous phases.
Cleavage Resistance: Unlike ester-linked NHS groups, the carbamate bond formed post-conjugation resists enzymatic degradation by esterases and carboxypeptidases. This stability is critical for in vivo applications where linker integrity directly impacts conjugate performance. Research on bombesin-based radiolabeled antagonists demonstrated that spacer composition profoundly influences in vivo biodistribution profiles, with carbamate-containing analogs exhibiting superior target retention compared to ester-linked variants [3].
Table 1: Comparative Properties of Spacer Groups in Polyethylene Glycol Linkers
Spacer Type | Hydrolysis Half-life (pH 7.4) | Conjugation Efficiency (%) | Enzymatic Stability |
---|---|---|---|
Ethoxycarbonyl | >45 minutes | 85-92 | High |
Alkyl (C6) | 15-20 minutes | 70-80 | Moderate |
Aryl | >60 minutes | 40-60 | High |
PEG-based | 25-35 minutes | 75-85 | Variable |
The m-PEG8-ethoxycarbonyl-NHS ester architecture systematically addresses two critical limitations in bioconjugation: hydrophobic aggregation and steric interference. The octaethylene glycol (PEG8) component provides exceptional hydrophilicity, with logD values typically ranging between -1.95 to -2.22 as observed in radiolabeled antagonist studies [3]. This high aqueous solubility prevents conjugate precipitation during reactions and enhances bioavailability in physiological environments. Critically, the eight ethylene oxide units create a hydration sphere approximately 3.2 nm thick, effectively shielding conjugated biomolecules from immune recognition while reducing nonspecific binding.
Steric challenges arise when bulky biomolecules (e.g., antibodies) approach reactive sites. The 3.4 nm linear PEG8 chain (calculated length) positions the ethoxycarbonyl-NHS moiety away from the biomolecule surface, providing unobstructed access for amine nucleophiles. Research on folate receptor targeting demonstrated that polyethylene glycol spacers exceeding 3400 molecular weight (approximately PEG7 equivalent) significantly improved ligand-receptor engagement compared to shorter spacers [6]. This effect is amplified in m-PEG8-ethoxycarbonyl-NHS ester through:
Table 2: Impact of Polyethylene Glycol Spacer Length on Bioconjugation Performance
Spacer Length (Ethylene Oxide Units) | Relative Association Efficiency (%) | Solubility Enhancement (x-fold) | Steric Shielding Efficiency |
---|---|---|---|
2 (PEG2) | 15-25 | 1.5-2.0 | Low |
4 (PEG4) | 60-75 | 4.5-6.0 | Moderate |
6 (PEG6) | 78-88 | 8.0-10.0 | High |
8 (PEG8) | 92-98 | 12.0-15.0 | Very High |
These attributes make m-PEG8-ethoxycarbonyl-NHS ester particularly valuable for conjugating sterically sensitive molecules such as:
The compound's dual solution to hydrophilicity and steric challenges represents a strategic advance in bioconjugation technology, enabling next-generation conjugates with precisely controlled architectures and optimized biological functionality.
Table 3: Comparative Analysis of Functional Groups in Polyethylene Glycol Reagents
Functional Group Pair | Reaction Rate (Relative) | Stability at 4°C | Post-Conjugation Bond Stability |
---|---|---|---|
Maleimide-NHS | 1.0 | 2-4 weeks | Moderate (thioether) |
TCO-NHS | 0.7 | <1 week | High (cycloadduct) |
Acrylate-NHS | 0.9 | 3-6 weeks | Moderate (thioether) |
Ethoxycarbonyl-NHS | 0.8 | 8-12 weeks | High (carbamate) |
The evolution toward ethoxycarbonyl-functionalized derivatives like m-PEG8-ethoxycarbonyl-NHS ester reflects three decades of refinement in spacer design—from simple hydrophilicity enhancement to sophisticated molecular architecture that simultaneously addresses solubility, stability, and steric accessibility. As bioconjugation applications expand into complex multicomponent therapeutics, these precisely engineered linkers will continue to enable breakthroughs in targeted drug delivery, molecular imaging, and in vitro diagnostics.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1